1-[Bis(propan-2-yloxymethyl)carbamoyl]-1,3,3-tris(propan-2-yloxymethyl)urea
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Overview
Description
1-[Bis(propan-2-yloxymethyl)carbamoyl]-1,3,3-tris(propan-2-yloxymethyl)urea is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by multiple propan-2-yloxymethyl groups attached to a central urea core, making it a subject of interest in synthetic chemistry and industrial applications.
Preparation Methods
The synthesis of 1-[Bis(propan-2-yloxymethyl)carbamoyl]-1,3,3-tris(propan-2-yloxymethyl)urea involves several steps. One common method includes the reaction of N,N-diisopropylamine with carbon disulfide and sodium hydroxide to form a dithiocarbamate intermediate. This intermediate is then reacted with sodium chloroacetate to yield the final product . Industrial production methods may involve similar steps but are optimized for higher yields and purity.
Chemical Reactions Analysis
1-[Bis(propan-2-yloxymethyl)carbamoyl]-1,3,3-tris(propan-2-yloxymethyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield simpler derivatives or intermediates.
Substitution: The compound can undergo nucleophilic substitution reactions, where one or more propan-2-yloxymethyl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
1-[Bis(propan-2-yloxymethyl)carbamoyl]-1,3,3-tris(propan-2-yloxymethyl)urea has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[Bis(propan-2-yloxymethyl)carbamoyl]-1,3,3-tris(propan-2-yloxymethyl)urea involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple functional groups allow it to form stable complexes with these targets, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
1-[Bis(propan-2-yloxymethyl)carbamoyl]-1,3,3-tris(propan-2-yloxymethyl)urea can be compared with other similar compounds such as:
1,3-Bis[tris(hydroxymethyl)methylamino]propane: Used as a buffer in molecular biology and has similar structural features.
2-[Bis(propan-2-yl)carbamothioyl]sulfanylacetic acid: Known for its cytotoxic and potential anticancer activities. The uniqueness of this compound lies in its multiple propan-2-yloxymethyl groups, which provide distinct chemical and biological properties.
Properties
CAS No. |
113341-61-0 |
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Molecular Formula |
C22H45N3O7 |
Molecular Weight |
463.6 g/mol |
IUPAC Name |
1-[bis(propan-2-yloxymethyl)carbamoyl]-1,3,3-tris(propan-2-yloxymethyl)urea |
InChI |
InChI=1S/C22H45N3O7/c1-16(2)28-11-23(12-29-17(3)4)21(26)25(15-32-20(9)10)22(27)24(13-30-18(5)6)14-31-19(7)8/h16-20H,11-15H2,1-10H3 |
InChI Key |
QHJAHTILNRTOMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCN(COC(C)C)C(=O)N(COC(C)C)C(=O)N(COC(C)C)COC(C)C |
Origin of Product |
United States |
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